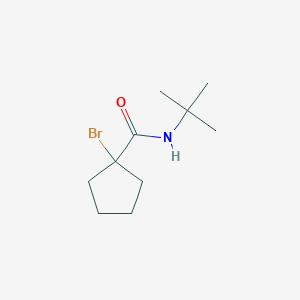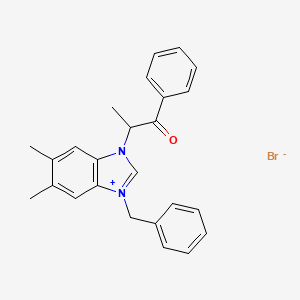
4-Pentenyl(triphenyl)phosphonium bromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Pentenyl(triphenyl)phosphonium bromide is a chemical compound with the molecular formula C23H24BrP and a molecular weight of 411.31 g/mol . It is commonly used in various chemical reactions and research applications due to its unique properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
4-Pentenyl(triphenyl)phosphonium bromide can be synthesized through the reaction of triphenylphosphine with 4-pentenyl bromide. The reaction typically occurs in a solvent such as tetrahydrofuran (THF) at elevated temperatures . The reaction is as follows:
Ph3P+Br-CH2CH2CH2CH=CH2→Ph3P+CH2CH2CH2CH=CH2Br−
Industrial Production Methods
Industrial production methods for this compound involve similar synthetic routes but are optimized for larger scales. These methods often use microwave irradiation to enhance reaction rates and yields .
Análisis De Reacciones Químicas
Types of Reactions
4-Pentenyl(triphenyl)phosphonium bromide undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromide ion is replaced by other nucleophiles.
Oxidation and Reduction Reactions: It can be involved in redox reactions, although these are less common.
Cyclization Reactions: It can be used in cyclization reactions to form cyclic compounds.
Common Reagents and Conditions
Common reagents used in reactions with this compound include sodium carbonate, phenylhydrazine, and various solvents such as methylene chloride and acetonitrile . Reaction conditions often involve mild temperatures and specific catalysts to achieve desired products.
Major Products Formed
Major products formed from reactions involving this compound include polysubstituted indolizines and antibacterial/antiviral quaternary polyacrylamides .
Aplicaciones Científicas De Investigación
4-Pentenyl(triphenyl)phosphonium bromide has a wide range of scientific research applications, including:
Mecanismo De Acción
The mechanism of action of 4-Pentenyl(triphenyl)phosphonium bromide involves its ability to act as a nucleophile in substitution reactions. The phosphonium group can stabilize positive charges, making it a versatile intermediate in various chemical transformations . The molecular targets and pathways involved depend on the specific reaction and application.
Comparación Con Compuestos Similares
Similar Compounds
- Butyltriphenylphosphonium bromide
- Triphenyl(propyl)phosphonium bromide
- (4-Carboxybutyl)triphenylphosphonium bromide
Uniqueness
4-Pentenyl(triphenyl)phosphonium bromide is unique due to its pentenyl group, which provides additional reactivity and versatility in chemical reactions compared to similar compounds with different alkyl groups .
Propiedades
Fórmula molecular |
C23H25BrP+ |
|---|---|
Peso molecular |
412.3 g/mol |
Nombre IUPAC |
pent-4-enyl(triphenyl)phosphanium;hydrobromide |
InChI |
InChI=1S/C23H24P.BrH/c1-2-3-13-20-24(21-14-7-4-8-15-21,22-16-9-5-10-17-22)23-18-11-6-12-19-23;/h2,4-12,14-19H,1,3,13,20H2;1H/q+1; |
Clave InChI |
KANICXDUFCDRDS-UHFFFAOYSA-N |
SMILES canónico |
C=CCCC[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![[4-(Benzoyloxymethyl)-2,2-dimethyl-3a,4,8,8a-tetrahydro-[1,3]dioxolo[4,5-e][1,3]dioxepin-8-yl]methyl benzoate](/img/structure/B11948659.png)

![1,3-Dichloro-2-[({[(1-methylethylidene)amino]oxy}carbonyl)amino]benzene](/img/structure/B11948668.png)



